BENGHE Foundational & Exploratory

Check Availability & Pricing

Structural & Synthetic Analysis:
Spiro[2.5]octane-6-carbaldehyde[1]

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Spiro[2.5]octane-6-carbaldehyde
CAS No.: 849671-57-4
Cat. No.: B1405468
Get Quote
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Executive Summary: The Spirocyclic Advantage

Spiro[2.5]octane-6-carbaldehyde (CAS 849671-57-4) represents a high-value scaffold in
modern medicinal chemistry, serving as a rigidified, aliphatic bioisostere for phenyl or
cyclohexyl groups.[1] Unlike flat aromatic systems, the spiro[2.5]octane framework introduces
defined three-dimensional vectors (Fsp3) while maintaining a compact lipophilic profile.

This technical guide dissects the structural architecture, conformational dynamics, and
validated synthetic pathways for this compound.[2] It is designed to provide drug developers
with the mechanistic grounding necessary to utilize this scaffold for fragment-based drug
discovery (FBDD) or lead optimization.[1]

Structural Architecture & Numbering

The IUPAC nomenclature for spiro systems dictates the numbering path starts at the atom
adjacent to the spiro carbon in the smaller ring, proceeds through the spiro center, and
traverses the larger ring.

e Molecular Formula: CoH140[1][3]
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Spiro Center: C3

Cyclopropane Ring: C1-C2—-C3[1]

Cyclohexane Ring: C3-C4-C5-C6-C7-C8[1]

Functional Handle: Formyl group (-CHO) at C6.

Geometrically, C6 is located at the y-position relative to the spiro junction (para-position in
cyclohexane terms). This distal arrangement minimizes steric clash between the cyclopropane
"gem-dimethyl-like" bulk and the aldehyde functionality, allowing for independent
functionalization.[1]

Conformational Dynamics

The cyclohexane ring of the spiro[2.5]octane system predominantly adopts a chair
conformation. The spiro-cyclopropane moiety at C3 imposes constraints similar to the Thorpe-
Ingold (gem-dimethyl) effect, often rigidifying the ring compared to the parent cyclohexane.[1]

Thermodynamic Equilibrium: The aldehyde at C6 is subject to axial/equatorial equilibrium.[1][4]

» Equatorial Conformer (Major): The formyl group extends away from the ring centroid,
minimizing 1,3-diaxial interactions with the axial protons at C4 and C8.

e Axial Conformer (Minor): Higher energy due to steric repulsion.

However, unlike simple cyclohexanecarbaldehyde, the spiro fusion at C3 alters the ring
puckering slightly. The C1-C2 bond of the cyclopropane ring is bisected by the plane of the
cyclohexane chair, creating a unique anisotropic environment for the axial protons at C4 and
C8.[1]
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Figure 1: Conformational equilibrium and spiro-electronic effects.

Synthetic Pathways & Process Chemistry

Reliable access to Spiro[2.5]octane-6-carbaldehyde typically proceeds via the Simmons-
Smith cyclopropanation of a methylene-cyclohexane precursor.[1] This route is preferred over
direct alkylation strategies due to higher regiocontrol and safety profiles on scale.

Validated Synthetic Route

The following protocol outlines the conversion from a commercially available 4-
oxocyclohexanecarboxylate precursor.

Step 1: Wittig Olefination

Reagents: Methyltriphenylphosphonium bromide, KOtBu, THF.

Substrate: Methyl 4-oxocyclohexanecarboxylate.[1]

Mechanism: Ylide attack on the ketone ensures exclusive exocyclic double bond formation.

[1]

Outcome: Methyl 4-methylenecyclohexanecarboxylate.[1]

Step 2: Simmons-Smith Cyclopropanation

o Reagents: Diethylzinc (EtzZn), Diiodomethane (CHzI2), DCM (anhydrous).

 Critical Control: The reaction is stereospecific relative to existing chiral centers (if any), but
here it forms the achiral spiro junction. Strict anhydrous conditions are required to prevent
violent decomposition of the organozinc carbenoid.

o Outcome: Methyl spiro[2.5]octane-6-carboxylate.[1]

Step 3: Reductive Homologation

e Reagents: DIBAL-H (Diisobutylaluminum hydride), Toluene, -78°C.[1]
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¢ Process Logic: Controlled reduction of the ester directly to the aldehyde is possible at
cryogenic temperatures. Alternatively, full reduction to the alcohol (LiAlH4) followed by Swern
or DMP oxidation provides higher fidelity if over-reduction is observed.

o Target:Spiro[2.5]octane-6-carbaldehyde.

Methyl 4-oxocyclohexanecarboxylate

:

Wittig Olefination
(Ph3PMeBr, KOtBu)

:

Methyl 4-methylenecyclohexanecarboxylate

\

Simmons-Smith
(Et2Zn, CH212)

:

Methyl spiro[2.5]octane-6-carboxylate

:

DIBAL-H Reduction
(-78°C)

Spiro[2.5]octane-6-carbaldehyde
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Figure 2: Step-wise synthetic workflow from commercial precursors.

Analytical Fingerprinting

Characterization of the spiro[2.5]octane scaffold requires careful analysis of the high-field
region in NMR, where the cyclopropane protons reside.

Representative NMR Profile

Note: Chemical shifts are estimated based on spiro[2.5]octane derivatives and general
shielding constants.
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. e . Structural
Nucleus Signal (6 ppm)  Multiplicity Assignment .
Insight
Aldehyde proton;
doublet indicates
1H NMR 9.65 d, J=1.5Hz 1H, -CHO _
coupling to H6.
[1]
Alpha-proton;
2.25 m 1H, H6 axial/lequatorial
average.[1]
Ring protons
1.80-1.40 m 8H, Cyclohexane
(C4, C5, C7, C8).
Diagnostic: High-
field shift due to
4H, ring current
0.35-0.15 m .
Cyclopropane anisotropy of the
3-membered
ring.[1]
Carbonyl carbon.
13C NMR 204.5 s C=0
[1]
50.2 d C6 Alpha-carbon.[1]
Methylene
34.5 t C4, C8 groups adjacent
to spiro center.
uaternary spiro
28.1 S C3 (Spiro) @ yep
center.
Beta-
24.0 t C5,C7
methylenes.[1]
Cyclopropane
115 t C1,C2 carbons
(shielded).
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Infrared (IR) Spectroscopy|[5]

e C-H Stretching (Cyclopropane): ~3050—-3080 cm~1* (Distinctive weak band).

e C=0 Stretching (Aldehyde): ~1720-1730 cm~! (Strong).

e C-H Fermi Resonance (Aldehyde): Doublet at ~2720 and 2820 cm™1.

Medicinal Utility & Functionalization

The C6-aldehyde serves as a versatile "warhead" for further diversification:

e Reductive Amination: Access to secondary/tertiary amines for GPCR targeting.[1]

o Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain.[1]

o Oxidation: Conversion to the carboxylic acid (CAS 1086399-13-4) for amide coupling.[1]

The spiro[2.5]octane core is often utilized to lower logP relative to a tert-butyl group while
maintaining metabolic stability against CYP450 oxidation, as the spiro-cyclopropane lacks
abstractable protons on the quaternary carbon.[1]

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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